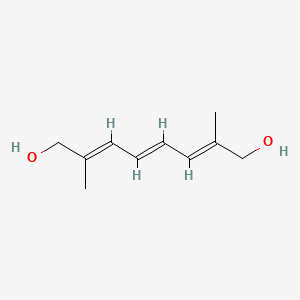
(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol is an organic compound characterized by its unique structure featuring three conjugated double bonds and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which allows for the selective formation of conjugated dienes and trienes . This method typically involves the reaction of alkenyl halides with organozinc reagents in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double bonds can produce fully saturated alcohols.
科学的研究の応用
(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies of cellular processes and as a precursor for biologically active compounds.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol exerts its effects involves interactions with various molecular targets. The conjugated double bonds and hydroxyl groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
類似化合物との比較
Similar Compounds
- (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl hydrogen phosphate
- (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol acetate
- (2E,4E,6Z)-2,4,6-Nonatrienal
Uniqueness
(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol is unique due to its specific arrangement of conjugated double bonds and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable for various research and industrial purposes.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
(2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-diol |
InChI |
InChI=1S/C10H16O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-6,11-12H,7-8H2,1-2H3/b4-3+,9-5+,10-6+ |
InChIキー |
KYAWWMLPZVQQTF-XLKYRCCQSA-N |
異性体SMILES |
C/C(=C\C=C\C=C(\CO)/C)/CO |
正規SMILES |
CC(=CC=CC=C(C)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


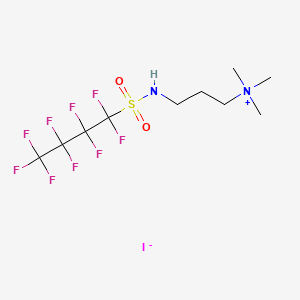
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
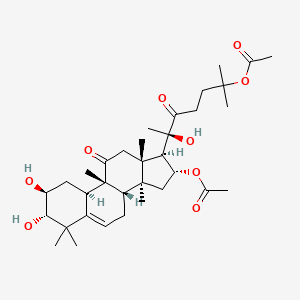

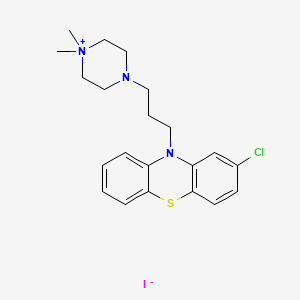
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
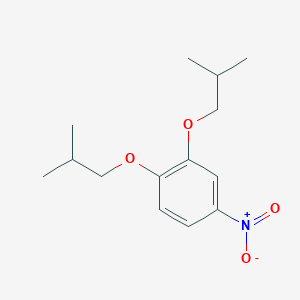
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
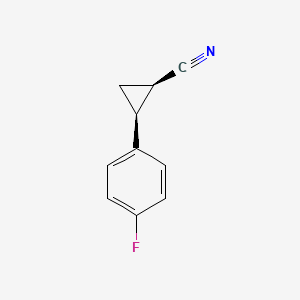
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
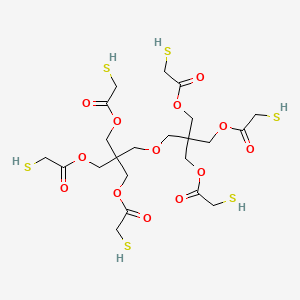
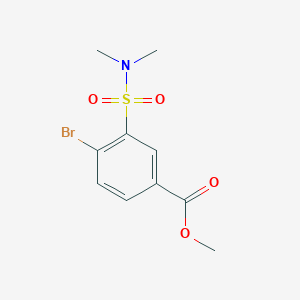
![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
